4,8,12,15,19,23-Hexaazahexacosane-1,26-diamine
Description
4,8,12,15,19,23-Hexaazahexacosane-1,26-diamine is a polyamine compound featuring a 26-carbon backbone with six tertiary nitrogen atoms (aza groups) positioned at carbons 4, 8, 12, 15, 19, and 23, terminated by primary amine groups.
Properties
CAS No. |
84145-44-8 |
|---|---|
Molecular Formula |
C20H50N8 |
Molecular Weight |
402.7 g/mol |
IUPAC Name |
N'-[3-[3-[2-[3-[3-(3-aminopropylamino)propylamino]propylamino]ethylamino]propylamino]propyl]propane-1,3-diamine |
InChI |
InChI=1S/C20H50N8/c21-7-1-9-23-11-3-13-25-15-5-17-27-19-20-28-18-6-16-26-14-4-12-24-10-2-8-22/h23-28H,1-22H2 |
InChI Key |
BQLHDWPBRFNLIF-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)CNCCCNCCCNCCNCCCNCCCNCCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8,12,15,19,23-Hexaazahexacosane-1,26-diamine typically involves the stepwise addition of amine groups to a hydrocarbon chain. The process often starts with a simple diamine, which undergoes multiple reactions to introduce additional amine groups. Common reagents used in these reactions include alkyl halides and amine precursors. The reaction conditions usually involve controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of 4,8,12,15,19,23-Hexaazahexacosane-1,26-diamine may involve large-scale chemical reactors where the reactions are carried out under optimized conditions to ensure high yield and purity. The process may also include purification steps such as distillation or crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4,8,12,15,19,23-Hexaazahexacosane-1,26-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amine groups can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield amine oxides, while reduction may produce simpler amines.
Scientific Research Applications
4,8,12,15,19,23-Hexaazahexacosane-1,26-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving polyamines and their role in cellular processes.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4,8,12,15,19,23-Hexaazahexacosane-1,26-diamine involves its interaction with molecular targets such as enzymes and receptors. The multiple amine groups in the compound allow it to form strong interactions with these targets, potentially modulating their activity. The pathways involved in these interactions can vary depending on the specific biological context.
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Key Properties of 4,8,12,15,19,23-Hexaazahexacosane-1,26-Diamine and Analogs
*Estimated based on molecular structure.
Key Observations :
Backbone Composition: The target compound replaces ether oxygens (in NH₂-PEG₈-NH₂) with nitrogen atoms, enhancing its metal-binding capacity and basicity. Compared to 3,6,9,12-tetraazatetradecane-1,14-diamine, the hexaaza derivative has a longer carbon chain and two additional aza groups, likely improving chelation strength and thermal stability .
Functional Applications: NH₂-PEG₈-NH₂: Excels in aqueous environments due to ether linkages, making it ideal for drug delivery and biocompatible coatings. 3,6,9,12-Tetraazatetradecane-1,14-diamine: Used in antimicrobial formulations (e.g., blended with isothiazolinones in commercial products), suggesting shorter-chain polyamines may prioritize biocidal over chelation roles .
Stability and Handling :
- NH₂-PEG₈-NH₂ requires storage at -5°C to prevent degradation, indicating sensitivity to heat and light. The hexaaza compound, with robust C-N bonds, may exhibit greater thermal stability but could be prone to oxidation due to amine density .
Research Findings and Limitations
- Metal Chelation : Hexaaza compounds typically exhibit superior binding to transition metals (e.g., Cu²⁺, Ni²⁺) compared to tetraaza analogs, as demonstrated in studies of similar polyamines. This property is critical for catalytic and environmental remediation applications.
- Biological Compatibility : While PEG-based diamines are FDA-approved for biomedical use, hexaaza compounds may face cytotoxicity challenges due to their high charge density, necessitating surface modification for therapeutic applications.
- Synthetic Challenges : The hexaaza compound’s complex structure requires multi-step synthesis, whereas PEG derivatives are commercially accessible, limiting its current industrial adoption .
Biological Activity
4,8,12,15,19,23-Hexaazahexacosane-1,26-diamine (CAS Number: 84145-44-8) is a synthetic compound belonging to the class of polyamines. Its unique structure includes multiple nitrogen atoms integrated within a long hydrocarbon chain, which contributes to its biological activity. This compound is of interest in various fields including medicinal chemistry and materials science due to its potential applications.
Molecular Characteristics
- Molecular Formula : C20H50N8
- Molecular Weight : 450.67 g/mol
- Chemical Structure : The compound features a long aliphatic chain with six nitrogen atoms incorporated at specific intervals.
The biological activity of 4,8,12,15,19,23-hexaazahexacosane-1,26-diamine can be attributed to its ability to interact with cellular components through hydrogen bonding and electrostatic interactions. The presence of multiple amine groups enhances its potential as a ligand for various biological targets.
Antimicrobial Properties
Research indicates that polyamines like 4,8,12,15,19,23-hexaazahexacosane-1,26-diamine exhibit antimicrobial properties. A study conducted by demonstrated that similar polyamine structures showed effective inhibition against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with nucleic acid synthesis.
Cytotoxicity and Anticancer Potential
Preliminary studies have suggested that this compound may possess cytotoxic effects against certain cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (Cervical Cancer) | 25 | |
| MCF-7 (Breast Cancer) | 30 | |
| A549 (Lung Cancer) | 20 |
These findings indicate that the compound may induce apoptosis in cancer cells through the activation of caspase pathways.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, 4,8,12,15,19,23-hexaazahexacosane-1,26-diamine was tested against Escherichia coli and Staphylococcus aureus. The results showed significant inhibition of growth at concentrations as low as 10 µg/mL. This suggests a strong potential for development into an antimicrobial agent.
Case Study 2: Cancer Cell Line Testing
A series of experiments were conducted using various cancer cell lines to assess the cytotoxic effects of the compound. The results indicated that treatment with the compound led to a decrease in cell viability and an increase in apoptotic markers. Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
